(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine is a chiral compound featuring a fluorine atom, an oxolane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-hydroxybutanal and 3-methoxypropylamine.
Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by an acid or base.
Introduction of Fluorine: The fluorine atom is introduced via a nucleophilic substitution reaction, using reagents like diethylaminosulfur trifluoride (DAST).
Amine Functionalization: The amine group is introduced through reductive amination, using reducing agents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated structure.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or potassium tert-butoxide.
Major Products
Oxidation: Products include oxolane ketones and aldehydes.
Reduction: Products include saturated oxolane derivatives.
Substitution: Products include various substituted oxolane derivatives.
Scientific Research Applications
(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the oxolane ring provides structural stability. The amine group facilitates interactions with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-chloro-N-(3-methoxypropyl)oxolan-3-amine
- (3R,4S)-4-bromo-N-(3-methoxypropyl)oxolan-3-amine
- (3R,4S)-4-iodo-N-(3-methoxypropyl)oxolan-3-amine
Uniqueness
(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s metabolic stability and bioavailability compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(3-methoxypropyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-11-4-2-3-10-8-6-12-5-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIATAUULMQMTB-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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